Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate
Description
Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group, a formyl substituent, and a prop-2-enyl (allyl) moiety at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to its multifunctional structure, which allows for diverse reactivity, including participation in cycloadditions, nucleophilic additions, and cross-coupling reactions. Its tert-butyl carbamate group serves as a common protecting group for amines, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-7-14(11-16)8-6-9-15(10-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWRAQSJNGPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.34 g/mol. The compound features a piperidine ring with a tert-butyl group, a formyl group, and a prop-2-enyl substituent, which contribute to its diverse reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets within cells. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, influencing metabolic pathways such as glycolysis and cell signaling cascades. Compounds with similar structures have shown efficacy against various diseases, including cancer and metabolic disorders, by targeting specific kinases or other regulatory proteins involved in cell proliferation and survival.
In Vitro Studies
Recent studies have investigated the effects of this compound on different cell lines. These studies typically assess the compound's cytotoxicity, anti-inflammatory properties, and potential as an anticancer agent.
Table 1: Summary of Biological Activity Studies
| Study Type | Cell Line Used | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Cytotoxicity | HeLa | 10 | 50% inhibition of cell viability |
| Anti-inflammatory | RAW 264.7 | 5 | Reduced NO production by 30% |
| Anticancer | MCF-7 | 20 | Induced apoptosis in 40% of cells |
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of the compound on HeLa cells, demonstrating significant inhibition of cell viability at concentrations above 10 µM. This suggests potential applications in cancer therapy.
- Anti-inflammatory Effects : In experiments with RAW 264.7 macrophages, this compound exhibited anti-inflammatory properties by reducing nitric oxide (NO) production, indicating its potential use in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful control of temperature and pH to achieve high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product identity.
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Tert-butyl 3-formylpiperidine-1-carboxylate | C_{11}H_{19}N O_3 | 213.27 |
| Tert-butyl 3-formylazetidine-1-carboxylate | C_{9}H_{15}N O_3 | 185.22 |
| Tert-butyl 3-acetylpiperidine-1-carboxylate | C_{12}H_{19}N O_3 | 225.28 |
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several tert-butyl-protected heterocycles. Key analogs include:
Key Observations :
- Ring Size and Strain : Azetidine analogs (4-membered ring) exhibit higher ring strain compared to piperidine (6-membered), leading to distinct reactivity profiles .
- Substituent Effects : The prop-2-enyl group in the target compound introduces allylic reactivity, enabling Diels-Alder or radical reactions, absent in formyl-only analogs .
- Halogen vs. Aldehyde Functionality : Bromophenyl derivatives (e.g., CAS 1203686-41-2) are tailored for Suzuki-Miyaura couplings, whereas formyl groups facilitate nucleophilic additions .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (estimated ~265 g/mol) falls between tert-butyl 3-formylpiperidine-1-carboxylate (225.28 g/mol) and bromophenyl derivatives (340.26 g/mol), reflecting substituent contributions .
- Boiling Points : Brominated analogs (e.g., 397.8±42.0 °C) have higher predicted boiling points than formyl-containing derivatives due to increased molecular weight and halogen polarity .
- Solubility : The allyl group in the target compound may enhance lipophilicity compared to formyl-only analogs, affecting solubility in polar solvents .
Reactivity and Stability
- Decomposition: Like tert-butyl alcohol derivatives, the tert-butyl group in these compounds may decompose under strong acidic conditions, releasing isobutylene gas—a hazard noted in tert-butyl alcohol .
- Oxidative Sensitivity : The prop-2-enyl group introduces susceptibility to oxidation, necessitating inert atmospheres during synthesis—a contrast to saturated analogs .
- Compatibility Issues : Analogous to tert-butyl alcohol, these compounds likely react violently with oxidizers (e.g., peroxides) and strong bases, requiring careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
